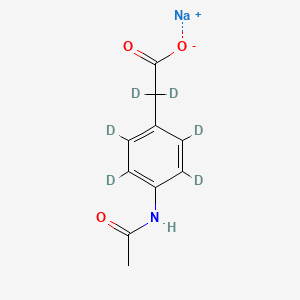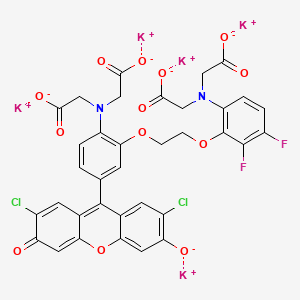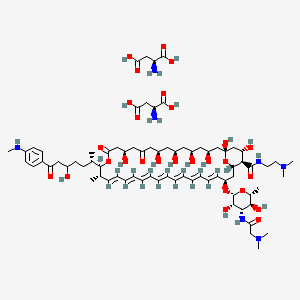
Amcipatricin diaspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It exhibits potent broad-spectrum antifungal activity and is particularly effective against fungal pathogens such as Candida spp., Cryptococcus neoformans, and Aspergillus spp . This compound is a water-soluble derivative of partricin and has been developed for the potential treatment of systemic fungal infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amcipatricin diaspartate is synthesized through semi-synthetic methods. The process involves the modification of the natural polyene antibiotic partricin to enhance its solubility and antifungal activity . The specific reaction conditions and reagents used in the synthesis are proprietary and have been patented by SPA Societa Prodotti Antibiotici S.p.A .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes followed by chemical modification to obtain the desired semi-synthetic derivative. The production process ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Amcipatricin diaspartate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
Applications De Recherche Scientifique
Amcipatricin diaspartate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyene antibiotics and their chemical properties.
Biology: Investigated for its antifungal activity against various fungal pathogens.
Medicine: Developed for the treatment of systemic fungal infections, particularly those resistant to traditional antifungal agents.
Industry: Used in the development of new antifungal formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of Amcipatricin diaspartate involves disrupting the cell membrane of fungi. This is achieved through the binding of the compound to ergosterol, a key component of fungal cell membranes. This binding leads to the leakage of cytoplasmic contents, ultimately resulting in cell death . The effectiveness of this compound in destabilizing fungal cell membranes makes it a potent agent against a range of fungal infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphotericin B: Another polyene antibiotic with broad-spectrum antifungal activity.
Nystatin: A polyene antifungal used primarily for topical applications.
Natamycin: A polyene antifungal used in the food industry to prevent mold growth
Uniqueness
Amcipatricin diaspartate is unique due to its enhanced water solubility and broad-spectrum antifungal activity. Unlike other polyene antibiotics, it exhibits dose-dependent efficacy with minimal renal toxicity, making it a safer alternative for the treatment of systemic fungal infections .
Propriétés
Numéro CAS |
143563-20-6 |
|---|---|
Formule moléculaire |
C75H117N7O27 |
Poids moléculaire |
1548.8 g/mol |
Nom IUPAC |
(2S)-2-aminobutanedioic acid;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide |
InChI |
InChI=1S/C67H103N5O19.2C4H7NO4/c1-42-21-19-17-15-13-11-9-10-12-14-16-18-20-22-54(89-66-63(85)61(62(84)44(3)88-66)70-58(82)41-72(7)8)38-57-60(65(86)69-29-30-71(5)6)56(81)40-67(87,91-57)39-53(79)35-51(77)33-49(75)31-48(74)32-50(76)34-52(78)37-59(83)90-64(42)43(2)23-28-47(73)36-55(80)45-24-26-46(68-4)27-25-45;2*5-2(4(8)9)1-3(6)7/h9-22,24-27,42-44,47-49,51-54,56-57,60-64,66,68,73-75,77-79,81,84-85,87H,23,28-41H2,1-8H3,(H,69,86)(H,70,82);2*2H,1,5H2,(H,6,7)(H,8,9)/b10-9+,13-11+,14-12+,17-15+,18-16+,21-19+,22-20+;;/t42-,43-,44+,47?,48+,49-,51-,52+,53-,54-,56-,57-,60+,61-,62+,63-,64-,66-,67+;2*2-/m000/s1 |
Clé InChI |
HJBVLNMWGIWYNV-POVBORLISA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)NC(=O)CN(C)C)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN(C)C)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
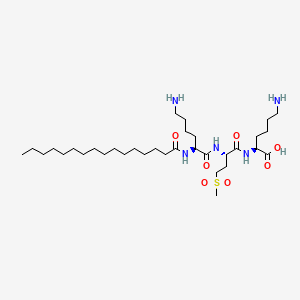

![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
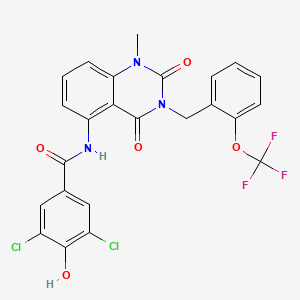

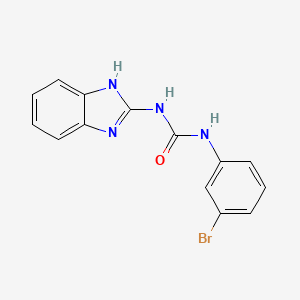


![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
